6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The presence of both chloro and benzodioxin groups in its structure makes it a compound of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process, often catalyzed by transition metals.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the final product.
Aminooxygenation and Hydroamination Reactions: These reactions involve the addition of amino and oxygen groups to the precursor molecules to form the desired compound.
Chemical Reactions Analysis
6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds to 6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine include other imidazo[1,2-a]pyridines with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties . Examples of similar compounds include:
- Derivatives with different heterocyclic groups attached to the core structure .
Imidazo[1,2-a]pyridine derivatives with different halogen substituents: .
Compounds with different aromatic rings attached to the imidazo[1,2-a]pyridine core: .
Properties
Molecular Formula |
C21H15Cl2N3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-14-3-1-13(2-4-14)20-21(26-12-15(23)5-8-19(26)25-20)24-16-6-7-17-18(11-16)28-10-9-27-17/h1-8,11-12,24H,9-10H2 |
InChI Key |
NCCZXNAJQYHOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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